molecular formula C29H31N3O B1209923 Diphenethindole CAS No. 72601-09-3

Diphenethindole

Cat. No.: B1209923
CAS No.: 72601-09-3
M. Wt: 437.6 g/mol
InChI Key: JYRRLCNLAJMXFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenethindole, systematically named 2-[2-(Dicyclohexylphosphino)phenyl]-1-methyl-1H-indole (alias: CM-Phos), is an organophosphorus compound featuring an indole core substituted with a dicyclohexylphosphino group and a methyl moiety . Its molecular formula is C₃₁H₃₄NP, yielding a molecular weight of 459.58 g/mol. This compound is primarily utilized in catalytic and synthetic chemistry as a ligand due to its electron-rich phosphine group, which facilitates metal coordination in transition-metal-catalyzed reactions . Commercial grades include ReagentPlus® (99% purity) and HPLC-grade (≥94%), indicating its importance in high-precision research applications .

Properties

CAS No.

72601-09-3

Molecular Formula

C29H31N3O

Molecular Weight

437.6 g/mol

IUPAC Name

6-(2-benzhydryloxyethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene

InChI

InChI=1S/C29H31N3O/c1-3-9-22(10-4-1)29(23-11-5-2-6-12-23)33-18-17-31-15-16-32-21-28-26(19-24(32)20-31)25-13-7-8-14-27(25)30-28/h1-14,24,29-30H,15-21H2

InChI Key

JYRRLCNLAJMXFH-UHFFFAOYSA-N

SMILES

C1CN2CC3=C(CC2CN1CCOC(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6N3

Canonical SMILES

C1CN2CC3=C(CC2CN1CCOC(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6N3

Synonyms

diphenethindole

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Diphenylamine Derivatives (e.g., Tofenamic Acid):

  • Tofenamic acid (a diphenylamine analog) shares a biphenyl backbone but replaces the phosphino group with a carboxylic acid, rendering it a nonsteroidal anti-inflammatory drug (NSAID) .
  • Diphenethindole ’s phosphine group enhances its utility in catalysis, whereas tofenamic acid’s carboxyl group directs its pharmacological activity toward cyclooxygenase inhibition .

Organoselenium Compounds (e.g., Diphenyl Diselenide):

  • Diphenyl diselenide (CAS 1666-13-3) contains a diselenide (Se–Se) bond, contrasting with this compound’s P–C linkage. While both serve as ligands, diphenyl diselenide is noted for higher toxicity and oxidative instability compared to phosphine-based ligands .

Polycyclic Aromatic Hydrocarbons (e.g., Fluoranthene Derivatives):

  • This compound, being a synthetic indole derivative, lacks significant environmental persistence but shares aromatic stacking properties useful in material science .

Functional and Application-Based Comparison

Compound Key Functional Groups Molecular Weight (g/mol) Primary Applications Toxicity Profile
This compound Indole, phosphino, methyl 459.58 Catalysis, ligand synthesis Limited data; low acute toxicity
Tofenamic acid Carboxylic acid, biphenyl 261.70 NSAID, anti-inflammatory therapy Gastrointestinal risks
Diphenyl diselenide Diselenide bond 312.13 Organic synthesis, antioxidant High toxicity (neurotoxic)
Fluoranthene Fused aromatic rings 202.25 Environmental pollutant, research Carcinogenic

Research Findings

  • Catalytic Efficiency : this compound’s phosphine ligand exhibits superior electron-donating capacity compared to diphenyl diselenide, enhancing palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Pharmacological Contrast : Unlike tofenamic acid, this compound lacks direct therapeutic applications but is pivotal in synthesizing bioactive metal complexes .
  • Environmental Impact : Fluoranthene derivatives bioaccumulate in ecosystems, whereas this compound’s synthetic nature and low volatility minimize environmental release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.